molecular formula C13H10BrFO B123158 2-(Benzyloxy)-1-bromo-4-fluorobenzene CAS No. 202857-88-3

2-(Benzyloxy)-1-bromo-4-fluorobenzene

Cat. No. B123158
CAS RN: 202857-88-3
M. Wt: 281.12 g/mol
InChI Key: ZLVBPRJVAJMBHD-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-bromo-4-fluorobenzene, commonly referred to as BFB, is an aromatic compound with a wide range of applications in the scientific and industrial communities. It is a colorless, volatile liquid with a sweet odor and is soluble in most organic solvents. BFB is used in many different areas, including organic synthesis, pharmaceuticals, and materials science. The purpose of

Scientific Research Applications

Synthesis of Benzyl Ethers and Esters

“2-(Benzyloxy)-1-bromo-4-fluorobenzene” can be used in the synthesis of benzyl ethers and esters . It is emerging as a mild, convenient, and in some cases uniquely effective new reagent for this purpose . This compound can deliver the active reagent in situ, which is beneficial for the synthesis of benzyl ethers and esters .

Preparation of Sequential Polypeptides

This compound is used in the preparation of sequential polypeptides . Polypeptides have a wide range of applications in biological research and drug development.

Synthesis of Multidentate Chelating Ligands

“2-(Benzyloxy)-1-bromo-4-fluorobenzene” is used as a reagent for the synthesis of multidentate chelating ligands . These ligands are often used in coordination chemistry and biochemistry.

Pharmaceutical Research

This compound is used in pharmaceutical research . It can act as a pharmaceutical intermediate, which means it can be used in the synthesis of various pharmaceutical drugs .

UV-Induced Benzyloxy Rotamerization

A new benzyloxy containing ortho hydroxyl-substituted aryl Schiff base, trans 2-((2-(benzyloxy)benzylidene) amino)phenol (abbreviated as BBAP), was synthesized and characterized . This compound was found to undergo UV-induced conformational changes in a benzyloxy fragment for a matrix-isolated compound . This is the first report on UV-induced conformational changes taking place in a benzyloxy fragment for a matrix-isolated compound .

Synthesis of (S)-2-(benzyloxy)propanal

The synthesis of (S)-2-(benzyloxy)propanal has been approached through various methods. One notable method involves the preparation of optically active ethyl (S)-2-(benzyloxy)propionate from ethyl (S)-lactate, followed by conversion to (S)-2-(benzyloxy)propanal.

Mechanism of Action

The mechanism of action for 2-(Benzyloxy)-1-bromo-4-fluorobenzene is not specified in the searched resources. It’s important to note that the mechanism of action would depend on the context in which the compound is used, such as in a chemical reaction or biological system .

Safety and Hazards

The safety data sheet for a similar compound, benzyl chloride, indicates that it is combustible, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure . It’s important to handle chemicals with care and use appropriate personal protective equipment.

properties

IUPAC Name

1-bromo-4-fluoro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVBPRJVAJMBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598220
Record name 2-(Benzyloxy)-1-bromo-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-1-bromo-4-fluorobenzene

CAS RN

202857-88-3
Record name 2-(Benzyloxy)-1-bromo-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium carbonate (2.61 g, 18.8 mmol) was added to a solution of 2-bromo-5-fluorophenol (3.0 g, 15.7 mmol) in DMF (15.7 mL) and the mixture was stirred in a nitrogen stream at room temperature for 15 minutes. To this solution, benzyl bromide (2.69 g, 15.7 mmol) was added dropwise at the same temperature and the mixture solution was stirred at the same temperature overnight. To the reaction mixture was added a potassium hydrogensulfate aqueous solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with a saturated sodium chloride aqueous solution and dried (anhydrous magnesium sulfate), and then the solvent was distilled under reduce pressure. The obtained residue was purified by silica gel column chromatography (developing solution=n-hexane) to obtain the title compound (4.31 g, 98%) as a colorless oil.
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
15.7 mL
Type
solvent
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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